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Compound of Interest

Compound Name:
5-Chloro-2-

(chloromethyl)pyrimidine

CAS No.: 944902-28-7

Cat. No.: B570090

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 5-Chloro-2-(chloromethyl)pyrimidine. The information is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. For

comparative purposes, data for closely related analogs are also presented where direct data

for the title compound is limited.

Spectroscopic Data
The structural elucidation of 5-Chloro-2-(chloromethyl)pyrimidine is achieved through a

combination of spectroscopic techniques. While a complete, verified dataset for this specific

molecule is not readily available in all public databases, the following tables summarize the

expected and observed spectral characteristics based on available information and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

observing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the number of different types of protons

and their chemical environments.

Proton Type
Expected Chemical

Shift (δ, ppm)
Multiplicity Notes

Pyrimidine-H 8.5 - 9.0 Singlet

The two protons on

the pyrimidine ring are

expected to be in a

similar electronic

environment,

potentially appearing

as a single peak.

-CH₂Cl 4.5 - 5.0 Singlet

The methylene

protons adjacent to

the chlorine atom and

the pyrimidine ring are

deshielded.

¹³C NMR (Carbon NMR) Data

The carbon-13 NMR spectrum provides information about the different carbon environments in

the molecule.
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Carbon Type
Expected Chemical Shift (δ,

ppm)
Notes

Pyrimidine C-Cl 130 - 135
Carbon atom bonded to

chlorine on the pyrimidine ring.

Pyrimidine C-H 150 - 160

Carbon atoms bonded to

hydrogen on the pyrimidine

ring.

Pyrimidine C-CH₂Cl 165 - 170

Carbon atom on the pyrimidine

ring bonded to the

chloromethyl group.

-CH₂Cl 45 - 50
Carbon atom of the

chloromethyl group.

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational modes. This technique is useful for identifying functional groups.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

C-H stretch (aromatic) 3000 - 3100 Medium

C=N stretch (pyrimidine ring) 1500 - 1600 Strong

C=C stretch (pyrimidine ring) 1400 - 1500 Medium-Strong

C-Cl stretch 600 - 800 Strong

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a molecule.
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Ion Expected m/z Notes

[M]⁺ 162/164/166

Molecular ion peak, showing

isotopic pattern for two chlorine

atoms.

[M-Cl]⁺ 127/129 Loss of a chlorine atom.

[M-CH₂Cl]⁺ 113/115
Loss of the chloromethyl

group.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.

Specific instrument parameters may need to be optimized for individual samples and

equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 5-Chloro-2-(chloromethyl)pyrimidine is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm

NMR tube.

¹H NMR Acquisition:

A standard one-dimensional proton NMR spectrum is acquired on a 300 MHz or higher

field NMR spectrometer.

A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at

0.00 ppm.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired on a 75 MHz or higher spectrometer.
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A larger number of scans is typically required compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with dry potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be

cast on a salt plate from a volatile solvent.

Data Acquisition:

The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample compartment or the KBr pellet is recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC) or liquid chromatography

(LC).

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization

(ESI) can be used. EI is likely to produce more fragmentation, which can be useful for

structural elucidation.

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and

detected to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 5-
Chloro-2-(chloromethyl)pyrimidine.
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Spectroscopic Analysis Workflow for 5-Chloro-2-(chloromethyl)pyrimidine
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Caption: Workflow for the spectroscopic analysis of 5-Chloro-2-(chloromethyl)pyrimidine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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